[(2-Bromo-5-chlorophenyl)methyl](butan-2-yl)amine
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Overview
Description
(2-Bromo-5-chlorophenyl)methylamine is an organic compound that features a bromine and chlorine-substituted phenyl ring attached to a butan-2-ylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-chlorophenyl)methylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-bromo-5-chlorobenzyl chloride and butan-2-amine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or toluene.
Procedure: The 2-bromo-5-chlorobenzyl chloride is reacted with butan-2-amine under reflux conditions for several hours. The reaction mixture is then cooled, and the product is extracted using an organic solvent.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired (2-Bromo-5-chlorophenyl)methylamine in high purity.
Industrial Production Methods
In an industrial setting, the production of (2-Bromo-5-chlorophenyl)methylamine may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5-chlorophenyl)methylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or amides.
Reduction Reactions: The compound can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are used.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the halogens.
Oxidation Reactions: Products include imines, amides, or nitriles.
Reduction Reactions: Products include secondary or tertiary amines.
Scientific Research Applications
(2-Bromo-5-chlorophenyl)methylamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2-Bromo-5-chlorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The presence of bromine and chlorine atoms enhances its binding affinity and selectivity towards certain biological molecules.
Comparison with Similar Compounds
Similar Compounds
(2-Bromo-5-chlorophenyl)methylamine: This compound has a similar structure but with a methyl group instead of a butan-2-yl group.
(2-Bromo-5-chlorophenyl)methylamine: This compound has an ethyl group instead of a butan-2-yl group.
(2-Bromo-5-chlorophenyl)methylamine: This compound has a propyl group instead of a butan-2-yl group.
Uniqueness
(2-Bromo-5-chlorophenyl)methylamine is unique due to the presence of the butan-2-yl group, which imparts distinct steric and electronic properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H15BrClN |
---|---|
Molecular Weight |
276.60 g/mol |
IUPAC Name |
N-[(2-bromo-5-chlorophenyl)methyl]butan-2-amine |
InChI |
InChI=1S/C11H15BrClN/c1-3-8(2)14-7-9-6-10(13)4-5-11(9)12/h4-6,8,14H,3,7H2,1-2H3 |
InChI Key |
CODCTQSVVVCCFR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NCC1=C(C=CC(=C1)Cl)Br |
Origin of Product |
United States |
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